
benzyl N-(but-3-en-2-yloxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and a but-3-en-2-yloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(but-3-en-2-yloxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with but-3-en-2-yl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of phosgene or its derivatives. The process requires stringent safety measures due to the toxic nature of phosgene. Alternatively, safer methods using carbon dioxide and alcohols in the presence of catalysts have been developed .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(but-3-en-2-yloxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: this compound can form this compound oxide.
Reduction: The reduction product is benzyl N-(but-3-en-2-yloxymethyl)amine.
Substitution: Substitution reactions yield various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(but-3-en-2-yloxymethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Mécanisme D'action
The mechanism of action of benzyl N-(but-3-en-2-yloxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the but-3-en-2-yloxymethyl group.
Ethyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.
Methyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is unique due to the presence of both a benzyl group and a but-3-en-2-yloxymethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
94225-54-4 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
benzyl N-(but-3-en-2-yloxymethyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-3-11(2)17-10-14-13(15)16-9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |
Clé InChI |
DUPGHJFKRRBDEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



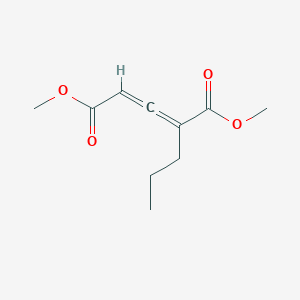
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
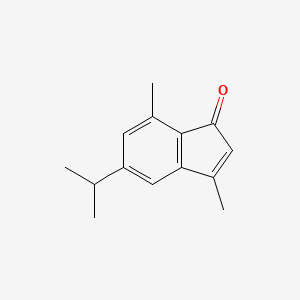
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
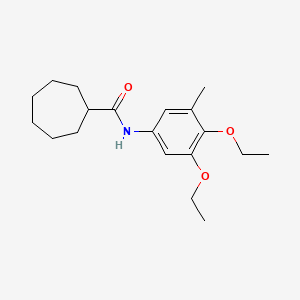
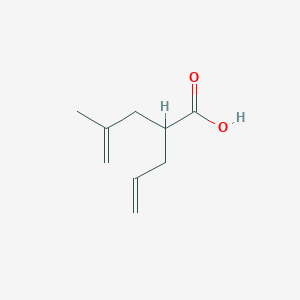
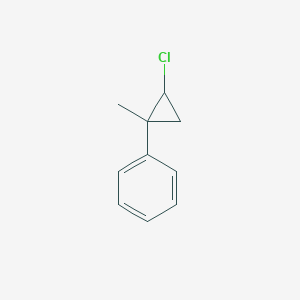
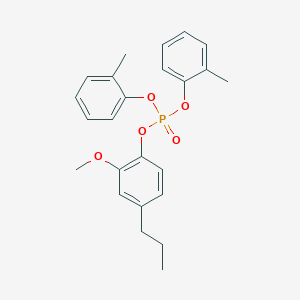

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
